molecular formula C22H20N2O3 B2766302 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide CAS No. 946367-57-3

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide

Cat. No.: B2766302
CAS No.: 946367-57-3
M. Wt: 360.413
InChI Key: QEJQGKSAALBUSY-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide is a complex organic compound that has garnered interest due to its potential therapeutic applications. This compound features a tetrahydroquinoline group, which is a type of heterocyclic compound, and a furoyl group, which is derived from furan. The presence of these groups contributes to its unique chemical properties and potential biological activities.

Mechanism of Action

Mode of Action

Furan derivatives have been known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a manner that modulates these biological processes.

Biochemical Pathways

Furan derivatives have been implicated in a variety of biochemical pathways due to their diverse biological activities

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide are not well-documented. The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be determined. Further pharmacokinetic studies are needed to fully understand the compound’s behavior in the body .

Result of Action

Furan derivatives have been known to exhibit a wide range of biological activities, suggesting that the compound may have diverse molecular and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide typically involves a multi-step process. One common method starts with the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene to form tetrahydroquinoline derivatives. The resulting tetrahydroquinoline is then subjected to N-furoylation, where a furoyl chloride reacts with the amine group to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized to form furanic acids.

    Reduction: The compound can be reduced to form tetrahydro derivatives.

    Substitution: The benzamide group can participate in substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary, but they often involve the use of strong acids or bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furoyl group can lead to the formation of 2-furoic acid, while reduction can yield tetrahydrofuran derivatives.

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide
  • N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzenesulfonamide
  • 1-(2-furoyl)-3-phenylthiourea derivatives

Uniqueness

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide stands out due to its specific combination of the furoyl and tetrahydroquinoline groups, which confer unique chemical and biological properties. Its potential as a therapeutic agent, particularly in cancer and inflammatory diseases, highlights its significance in scientific research and drug development .

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-5-2-6-17(13-15)21(25)23-18-10-9-16-7-3-11-24(19(16)14-18)22(26)20-8-4-12-27-20/h2,4-6,8-10,12-14H,3,7,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJQGKSAALBUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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